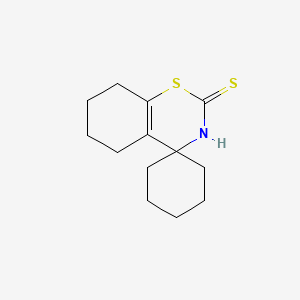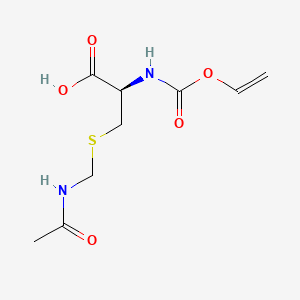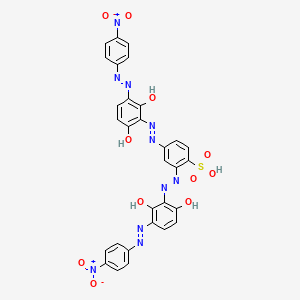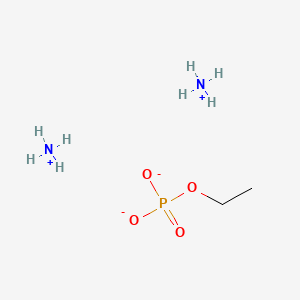
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate is a complex organic compound characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-cyano-3-nitroaniline. This involves treating the aniline with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with m-toluidine to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound with acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Various nitro and cyano derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mécanisme D'action
The mechanism of action of 2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate involves its interaction with various molecular targets:
Molecular Targets: The azo group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Pathways Involved: The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-((2-Cyano-3-nitrophenyl)azo)-phenyl)(2-cyanoethyl)amino)ethyl acetate
- 2-((4-((2-Cyano-3-nitrophenyl)azo)-2-chlorophenyl)(2-cyanoethyl)amino)ethyl acetate
Uniqueness
2-((4-((2-Cyano-3-nitrophenyl)azo)-m-tolyl)(2-cyanoethyl)amino)ethyl acetate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
Propriétés
Numéro CAS |
84000-67-9 |
|---|---|
Formule moléculaire |
C21H20N6O4 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C21H20N6O4/c1-15-13-17(26(10-4-9-22)11-12-31-16(2)28)7-8-19(15)24-25-20-5-3-6-21(27(29)30)18(20)14-23/h3,5-8,13H,4,10-12H2,1-2H3 |
Clé InChI |
UUCVILFMYZKIOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




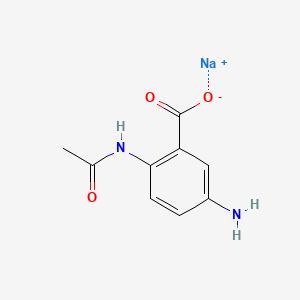
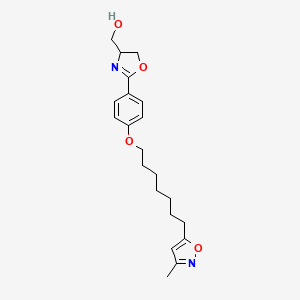

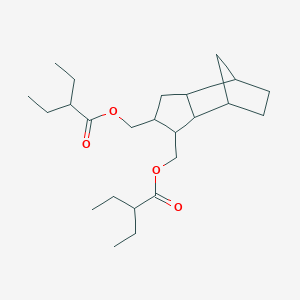
![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
